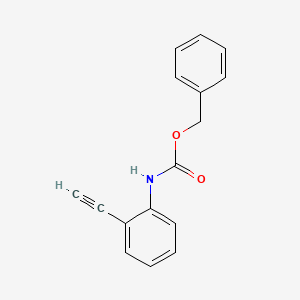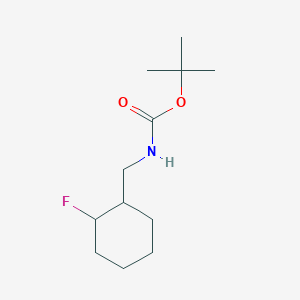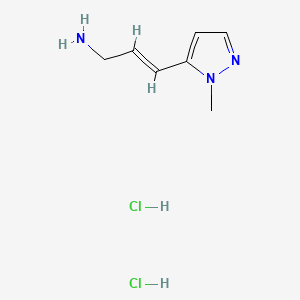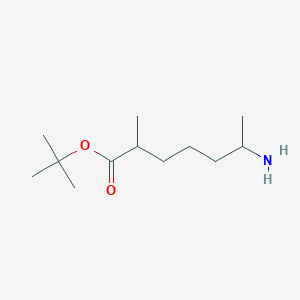
Benzyl (2-ethynylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-ethynylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The compound features a benzyl group attached to a carbamate moiety, with a 2-ethynylphenyl substituent. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-ethynylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 2-ethynylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2OCOCl+C6H4C≡CHNH2→C6H5CH2OCONHC6H4C≡CH+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the benzyl group.
Major Products Formed:
Oxidation: Formation of this compound derivatives with carbonyl functionalities.
Reduction: Formation of benzyl (2-ethynylphenyl)amine and benzyl alcohol.
Substitution: Formation of substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
Benzyl (2-ethynylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl (2-ethynylphenyl)carbamate involves its ability to act as a protecting group for amines. The carbamate moiety can be selectively cleaved under specific conditions, releasing the free amine. This property is exploited in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being protected.
Comparación Con Compuestos Similares
Benzyl carbamate: Similar structure but lacks the ethynyl group, making it less reactive in certain transformations.
t-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group with different deprotection conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group with distinct properties and applications.
Uniqueness: Benzyl (2-ethynylphenyl)carbamate is unique due to the presence of the ethynyl group, which imparts additional reactivity and allows for specific transformations that are not possible with other carbamates. This makes it a valuable tool in organic synthesis and various research applications.
Propiedades
Fórmula molecular |
C16H13NO2 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
benzyl N-(2-ethynylphenyl)carbamate |
InChI |
InChI=1S/C16H13NO2/c1-2-14-10-6-7-11-15(14)17-16(18)19-12-13-8-4-3-5-9-13/h1,3-11H,12H2,(H,17,18) |
Clave InChI |
ZXQRTDFYHNFLTR-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)






![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)




![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)

